4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide - 865287-56-5

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Catalog Number: EVT-3039086
CAS Number: 865287-56-5
Molecular Formula: C17H15N3O3
Molecular Weight: 309.325
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimicrobial agents: Research indicates that 1,3,4-oxadiazole derivatives exhibit promising antibacterial and antifungal activities. [, , , , , , ]
  • Anticancer agents: Studies highlight the potential of 1,3,4-oxadiazole derivatives as anticancer agents, demonstrating cytotoxic activity against various cancer cell lines. [, , , ]
  • Anti-inflammatory agents: Research suggests that some 1,3,4-oxadiazole derivatives possess anti-inflammatory properties. []
  • Antioxidant agents: Certain 1,3,4-oxadiazole derivatives have shown promising antioxidant activity. [, , , ]
  • Calcium channel blockers: Some 1,3,4-oxadiazole derivatives have been identified as potential calcium channel blockers. []

1. (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) []

  • Compound Description: VNI is a potent inhibitor of protozoan CYP51, a cytochrome P450 enzyme essential for sterol biosynthesis. This inhibition effectively cures Chagas disease. []
  • Relevance: VNI shares the core structure of 4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, specifically the benzamide linked to the 5-phenyl-1,3,4-oxadiazole ring. Researchers modified VNI to target fungal CYP51, exploring its antifungal potential. []

2. N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide []

  • Compound Description: This compound is a naphtho-furan derivative synthesized and characterized for its antimicrobial properties. []

3. N-(5-Nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide []

  • Compound Description: This compound is another naphtho-furan derivative synthesized and characterized for its antimicrobial properties. []
  • Relevance: Similar to the previous compound, this structure also shares the 5-phenyl-1,3,4-oxadiazole moiety with 4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide but incorporates a nitro group on the naphtha[2,1-b]furan. This variation further emphasizes the potential of 1,3,4-oxadiazoles in designing antimicrobial agents. []

4. N-[5-(4-Substituted)phenyl-1,3,4-oxadiazol-2-yl]-2-(Substituted)-Acetamides []

  • Compound Description: This series of compounds represents a class of acetamides containing a substituted 1,3,4-oxadiazole moiety, investigated for their local anesthetic potential. []
  • Relevance: These acetamides share the 1,3,4-oxadiazole ring system with 4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, emphasizing the versatility of this heterocycle in medicinal chemistry. While the specific substitutions vary, the core structure remains a point of structural similarity. []

5. N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides []

  • Compound Description: This series of compounds, particularly N-(5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides, were developed as alkaline phosphatase inhibitors. []

6. 2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide []

  • Compound Description: This compound represents a novel, thermodynamically stable crystalline modification beneficial for stable suspension formulations. []

Properties

CAS Number

865287-56-5

Product Name

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

IUPAC Name

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Molecular Formula

C17H15N3O3

Molecular Weight

309.325

InChI

InChI=1S/C17H15N3O3/c1-2-22-14-10-8-12(9-11-14)15(21)18-17-20-19-16(23-17)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,20,21)

InChI Key

RFFIDQXUTLGFQZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.